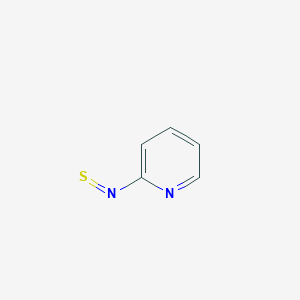

Pyridine, 2-(thionitroso)-

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H4N2S |

|---|---|

Molecular Weight |

124.17 g/mol |

IUPAC Name |

2-thionitrosopyridine |

InChI |

InChI=1S/C5H4N2S/c8-7-5-3-1-2-4-6-5/h1-4H |

InChI Key |

DXSAKQUYDKJCGJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)N=S |

Origin of Product |

United States |

Synthetic Methodologies for Pyridine, 2 Thionitroso

Precursor Synthesis and Functionalization Strategies

The journey towards 2-thionitrosopyridine often begins with the synthesis and modification of simpler pyridine (B92270) derivatives. These precursors are strategically chosen to facilitate the subsequent introduction of the thionitroso group at the C2-position.

2-Aminopyridine (B139424) serves as a common and versatile starting material. researchgate.net The amino group at the 2-position can be chemically transformed into the desired thionitroso functional group through a series of reactions. The presence of the amino group influences the reactivity of the pyridine ring, making it a key intermediate in various synthetic strategies. researchgate.net Derivatives of 2-aminopyridine are also important precursors for the synthesis of a wide range of heterocyclic compounds. researchgate.net

Halogenated pyridines, particularly 2-halopyridines, represent another critical class of intermediates. nih.govuiowa.edu The halogen atom, typically chlorine or bromine, acts as a leaving group, enabling nucleophilic substitution reactions to introduce the sulfur and nitrogen components of the thionitroso group. The synthesis of these halogenated precursors requires specific methods, as the electron-deficient nature of the pyridine ring can make direct halogenation challenging. nih.gov Strategies often involve the use of pyridine N-oxides or specially designed phosphine (B1218219) reagents to achieve the desired regioselectivity. nih.gov

Direct Thionitrosation Approaches

Direct thionitrosation methods aim to introduce the N=S group onto the pyridine ring in a single conceptual step, although the mechanistic details can be complex. These approaches are often characterized by the use of specific reagents that can deliver the thionitroso moiety or its components to the pyridine precursor.

A variety of sulfur transfer reagents have been developed for the synthesis of sulfur-containing compounds. nih.govtcichemicals.compolyorginc.comgoogle.com While their primary application is often in the synthesis of phosphorothioate (B77711) oligonucleotides, the principles can be adapted for the thionation of other functional groups. nih.govtcichemicals.compolyorginc.comgoogle.com Reagents like Dimethylthiuram disulfide (DTD), Beaucage reagent, and Xanthane Hydride are designed to efficiently deliver a sulfur atom to a substrate. nih.govtcichemicals.comgoogle.com In the context of 2-thionitrosopyridine synthesis, a precursor containing the nitrogen atom could potentially be reacted with such a reagent to form the S-N bond.

Table 1: Common Sulfur Transfer Reagents

| Reagent Name | Abbreviation | Key Features |

| Dimethylthiuram disulfide | DTD | Efficient sulfur transfer, reduces synthesis time. nih.gov |

| Phenylacetyl disulfide | PADS | Requires pyridine for dissolution, has an unpleasant odor. polyorginc.com |

| 3H-1,2-benzodithiol-3-one 1,1-dioxide | Beaucage Reagent | Widely used, but its synthesis and stability are not optimal. polyorginc.com |

| Xanthane Hydride | Highly efficient and stable sulfurizing reagent. google.com |

Oxidative methods provide an alternative route to the thionitroso group. These strategies typically involve the oxidation of a precursor containing a sulfur-nitrogen single bond. For instance, a 2-sulfenamidopyridine derivative could be oxidized to form the corresponding thionitroso compound. The choice of oxidizing agent is crucial to avoid over-oxidation or undesired side reactions. While direct evidence for the oxidative synthesis of 2-thionitrosopyridine is limited in the provided results, the general principles of oxidative stress and the reactions of reactive oxygen species are well-established in other chemical and biological systems. mdpi.com

Indirect Synthetic Routes

Indirect synthetic routes involve the construction of the thionitroso group through a series of discrete chemical transformations, rather than a single direct thionitrosation step. These multi-step sequences can offer greater control over the reaction and may be necessary when direct methods are not feasible. For example, a precursor might be designed to undergo an intramolecular cyclization and subsequent rearrangement to generate the thionitroso functionality. While specific examples for 2-thionitrosopyridine are not detailed in the provided search results, indirect methods are a common strategy in the synthesis of complex organic molecules. epcmholdings.comresearchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Infrared (IR) and Raman Spectroscopy of Pyridine (B92270), 2-(thionitroso)-

Fingerprint Region Interpretation for Structural Confirmation:A detailed interpretation is impossible without an experimental spectrum.

Due to the absence of empirical or theoretical data in the scientific literature, the generation of an article that meets the required standards of accuracy and detail is not feasible at this time.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that investigates the electronic transitions within a molecule upon absorption of light in the UV and visible regions of the electromagnetic spectrum. libretexts.org When a molecule absorbs energy from this light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the types of chemical bonds and functional groups present. For Pyridine, 2-(thionitroso)-, the UV-Vis spectrum is expected to be dominated by transitions involving the π-electron system of the pyridine ring and the non-bonding and π-electrons of the thionitroso group.

π-π Transitions of the Pyridine Chromophore*

The pyridine ring, an aromatic heterocycle, acts as a chromophore, a part of the molecule responsible for absorbing light. slideshare.net Its π-electron system gives rise to characteristic π-π* electronic transitions. youtube.com These transitions involve the excitation of an electron from a π bonding molecular orbital to a π* antibonding molecular orbital. youtube.com

In aromatic and heteroaromatic systems, these transitions are typically of high intensity (large molar absorptivity, ε) and occur in the UV region. mdpi.com For the pyridine moiety in Pyridine, 2-(thionitroso)-, the substitution with the thionitroso group at the 2-position is expected to influence the energy of these transitions compared to unsubstituted pyridine. The thionitroso group can act as an auxochrome, modifying the absorption wavelength (λmax) and intensity. Generally, such substitutions can lead to a bathochromic shift (shift to longer wavelengths) due to the extension of the conjugated system.

n-π Transitions Associated with the Thionitroso Group*

The thionitroso (-N=S) functional group contains both nitrogen and sulfur atoms, which possess non-bonding electrons (lone pairs) housed in n-orbitals. The presence of a double bond in this group also provides π and π* orbitals. Consequently, n-π* transitions are possible, where an electron from a non-bonding orbital is promoted to a π* antibonding orbital. uzh.ch

These n-π* transitions are characteristically of much lower energy than π-π* transitions, meaning they occur at longer wavelengths, sometimes extending into the visible region of the spectrum. uzh.chresearchgate.net They are also typically much lower in intensity (low molar absorptivity) compared to π-π* transitions, a phenomenon described by selection rules in spectroscopy. slideshare.net The presence of these transitions is a key spectroscopic feature indicating the presence of heteroatoms with lone pairs involved in a π-system.

| Electronic Transition | Orbitals Involved | Expected Wavelength (λ) Region | Relative Intensity (ε) | Associated Molecular Moiety |

|---|---|---|---|---|

| π → π | π bonding to π antibonding | UV Region (~200-300 nm) | High | Pyridine Ring / Thionitroso Group |

| n → π | n non-bonding to π antibonding | Near UV / Visible Region (~300-500 nm) | Low | Thionitroso Group |

Mass Spectrometry (MS) Fragmentation Pathways and High-Resolution Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. acdlabs.com This provides information about the molecular weight and elemental composition of a compound and can be used to deduce its structure by analyzing fragmentation patterns.

Ionization Techniques for Thionitroso Compounds

To be analyzed by a mass spectrometer, a neutral molecule must first be converted into a gas-phase ion. uky.edu The choice of ionization method is critical as it can significantly influence the resulting mass spectrum. Ionization techniques are broadly classified as "hard" or "soft". acdlabs.com

Hard Ionization: Electron Ionization (EI) is a classic hard ionization technique where the sample is bombarded with high-energy electrons. emory.edutechnologynetworks.com This process imparts significant energy to the molecule, leading to the formation of a molecular ion (M⁺˙) that is often unstable and undergoes extensive fragmentation. youtube.com While this provides rich structural information from the fragment ions, the molecular ion itself may be weak or absent.

Soft Ionization: Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are considered soft methods. uky.eduemory.edu They typically generate protonated molecules ([M+H]⁺) or other adduct ions with minimal fragmentation. nih.gov ESI is particularly well-suited for polar molecules and is often coupled with liquid chromatography. nih.gov For a compound like Pyridine, 2-(thionitroso)-, a soft ionization technique would be ideal for unequivocally determining the molecular weight.

Given the potential reactivity of the thionitroso group, a soft ionization method such as ESI would be preferable for confirming the molecular mass, while a hard technique like EI would be valuable for structural elucidation through analysis of its fragmentation patterns. nih.govyoutube.com

Isotopic Pattern Analysis for Elemental Composition

High-resolution mass spectrometry (HRMS) can measure the m/z of an ion with very high accuracy, allowing for the determination of its elemental formula. mdpi.com Further confirmation is achieved through isotopic pattern analysis. Most elements exist naturally as a mixture of isotopes. fu-berlin.de The presence of heavier isotopes (e.g., ¹³C, ¹⁵N, ³⁴S) gives rise to small peaks at masses higher than the monoisotopic peak (the peak corresponding to the ion with the most abundant isotopes of each element). libretexts.org

For Pyridine, 2-(thionitroso)-, with the elemental formula C₅H₄N₂S, the isotopic distribution is particularly informative due to the natural abundances of its constituent elements. Carbon has a significant ¹³C isotope (~1.1% abundance), and nitrogen has a ¹⁵N isotope (~0.37%). fu-berlin.de Sulfur possesses two stable heavier isotopes, ³³S (~0.75%) and ³⁴S (~4.21%), which make a notable contribution to the M+2 peak. fu-berlin.de By comparing the experimentally observed isotopic pattern to the theoretically calculated distribution for C₅H₄N₂S, the elemental composition can be confirmed with high confidence.

| Ion | Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Primary Isotopic Contributor(s) |

|---|---|---|---|

| [M]⁺ | 124.01 | 100.0 | ¹²C₅¹H₄¹⁴N₂³²S |

| [M+1]⁺ | 125.01 | 6.3 | ¹³C¹²C₄¹H₄¹⁴N₂³²S, ¹²C₅¹H₄¹⁵N¹⁴N³²S |

| [M+2]⁺ | 126.01 | 4.5 | ¹²C₅¹H₄¹⁴N₂³⁴S |

Note: Theoretical isotopic abundances are calculated based on natural isotopic distributions.

Under electron ionization, the molecular ion of Pyridine, 2-(thionitroso)- would be expected to undergo fragmentation. Plausible pathways include the loss of the nitric oxide radical (•NO) or the entire thionitroso group (•NS), as well as cleavage of the pyridine ring.

X-ray Crystallography of Pyridine, 2-(thionitroso)- and its Derivatives

X-ray crystallography is a definitive technique for determining the precise three-dimensional atomic and molecular structure of a compound in its crystalline solid state. wikipedia.org By measuring the diffraction pattern of an X-ray beam passing through a single crystal, a detailed map of electron density can be generated, from which atomic positions, chemical bonds, and other structural features can be deduced. wikipedia.orgmdpi.com

While a published crystal structure for the parent compound, Pyridine, 2-(thionitroso)-, was not identified in a survey of available literature, the technique remains the gold standard for structural elucidation. Analysis of related pyridine derivatives demonstrates the power of this method. nih.gov Should a suitable single crystal of Pyridine, 2-(thionitroso)- be grown, X-ray diffraction analysis would provide unambiguous data on several key structural parameters.

These parameters include:

Bond Lengths and Angles: Precise measurement of the bond lengths (e.g., C-S, S-N, N=O) and angles within the thionitroso group and the pyridine ring. This data would offer insights into bond orders and hybridization.

Intermolecular Interactions: In the crystal lattice, molecules are arranged in a repeating pattern. Crystallography can reveal non-covalent interactions between adjacent molecules, such as π-stacking of the pyridine rings or other dipole-dipole interactions, which govern the solid-state packing. nih.gov

The study of derivatives often provides valuable insights into how structural modifications affect molecular geometry and packing. nih.govcore.ac.uk Therefore, crystallographic data from closely related compounds can serve as a model for understanding the likely structural characteristics of Pyridine, 2-(thionitroso)-.

| Structural Information Obtainable from X-ray Crystallography | Significance |

|---|---|

| Precise Atomic Coordinates | Defines the exact position of each atom in 3D space. |

| Bond Lengths | Provides information on bond strength and order (single, double, triple). |

| Bond Angles | Reveals the geometry around each atom (e.g., trigonal planar, tetrahedral). |

| Dihedral (Torsion) Angles | Describes the conformation of the molecule and the spatial relationship between substituents. |

| Unit Cell Dimensions | Defines the size and shape of the basic repeating unit of the crystal. |

| Intermolecular Contacts | Identifies non-covalent interactions like hydrogen bonding and π-stacking that stabilize the crystal structure. |

Solid-State Structure and Bonding Parameters

No published data available.

Intermolecular Interactions and Crystal Packing

No published data available.

Chemical Reactivity and Reaction Mechanisms of Pyridine, 2 Thionitroso

Reactivity of the Thionitroso Group

The thionitroso group (–N=S) is an intriguing functional group that serves as a reactive component in various cycloaddition reactions. Its reactivity is analogous to other hetero-cumulene systems, enabling it to participate as either the 2π or 4π component in pericyclic reactions.

Thionitroso compounds are known to function as potent dienophiles or heterodienes in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. In these reactions, the N=S double bond acts as the 2π component, reacting with a conjugated 4π diene system to form a six-membered heterocyclic ring.

Research has shown that alkylthionitroso compounds, generated transiently, can be efficiently intercepted by dienes like 2,3-dimethyl-1,3-butadiene (B165502) to yield 1,2-thiazine heterocycles. dur.ac.uk These reactions demonstrate the utility of the thionitroso group in constructing sulfur-nitrogen containing rings. The pathway of these reactions can be temperature-dependent; for instance, lower temperatures (e.g., 50°C) tend to favor the Diels-Alder cycloaddition, whereas higher temperatures (e.g., 90°C) may promote a competing Ene reaction. dur.ac.uk

Furthermore, the regioselectivity of the Diels-Alder reaction is significantly influenced by the structure of the diene. When unsymmetrical dienes such as 1-methyl-1,3-butadiene or 2-methyl-1,3-butadiene are used, a notable increase in the regioselectivity of the cycloaddition is observed. dur.ac.uk Acyl- and sulphonyl-thionitroso compounds have also been shown to be readily trapped via Diels-Alder reactions, highlighting the broad applicability of this reaction type for the thionitroso functional group. rsc.org

Table 1: Selected Diels-Alder Reactions Involving Thionitroso Compounds

| Thionitroso Source | Diene | Reaction Type | Product Class | Ref |

|---|---|---|---|---|

| N-chlorothio-N-trimethylsilylalkylamines | 2,3-dimethyl-1,3-butadiene | [4+2] Cycloaddition | 1,2-Thiazine | dur.ac.uk |

This table is interactive and can be sorted by column.

The thionitroso group can also participate as a 2π component (dipolarophile) in [3+2] cycloaddition reactions with 1,3-dipoles. This class of reactions is a powerful method for constructing five-membered heterocyclic rings.

Theoretical studies using density functional theory (DFT) have investigated the cycloaddition of thionitroso compounds (R-N=S) with 1,3-dipoles such as fulminic acid (HCNO) and simple azides. kuleuven.be These studies predict that the activation energies for these cycloadditions are relatively low, ranging from 0 to 30 kJ mol⁻¹. kuleuven.be The reaction exhibits notable regioselectivity, with a preferential attack of the terminal atom of the 1,3-dipole (e.g., the oxygen of HCNO or the substituted nitrogen of an azide) on the sulfur atom of the thionitroso group. kuleuven.be This regioselectivity can be explained using DFT-based reactivity descriptors like local softness and Fukui functions. kuleuven.be

Experimentally, a transient thionitrosoarene has been successfully trapped using an azide. This reaction proceeds via a 1,3-dipolar cycloaddition to form an unstable thiatetrazole (B14420692) intermediate, which then loses molecular nitrogen to yield a sulfur diimide. oup.com This provides a practical example of the thionitroso group's reactivity in [3+2] cycloadditions.

Thionitroso compounds are often transient species due to their high reactivity, which includes a propensity for dimerization. A common pathway for the self-reaction of thionitroso compounds involves dimerization followed by the elimination of a sulfur atom to form a more stable sulfur diimide (R-N=S=N-R). oup.com

For example, the thermal generation of a thionitrosoarene from 3-azido-2,1-benzisothiazole at 60°C resulted in the formation of the corresponding sulfur diimide as the major product in 72% yield. oup.com This indicates a strong thermodynamic driving force for the dimerization pathway, which serves as a stabilization route for the highly reactive thionitroso intermediate. This inherent reactivity suggests that isolating monomeric thionitroso compounds like Pyridine (B92270), 2-(thionitroso)- can be challenging, as they readily undergo self-condensation.

Nucleophilic and Electrophilic Reactivity at the Pyridine Ring

The reactivity of the pyridine ring in Pyridine, 2-(thionitroso)- is governed by the intrinsic electronic properties of pyridine, which are further modulated by the substituent at the C2 position.

The pyridine ring is considered an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. This has profound consequences for its substitution reactions.

Electrophilic Aromatic Substitution (EAS) : The pyridine ring is strongly deactivated towards electrophilic attack. The nitrogen atom withdraws electron density from the ring via an inductive effect (-I), and in acidic conditions, the nitrogen is protonated to form a pyridinium (B92312) ion, which further deactivates the ring. uoanbar.edu.iq When EAS does occur, it proceeds preferentially at the C3 position, as the cationic intermediates for attack at C2 and C4 are significantly destabilized by placing a positive charge adjacent to the already electron-deficient nitrogen atom. uoanbar.edu.iqabertay.ac.uk The presence of the 2-(thionitroso) group, which is also expected to be electron-withdrawing, would likely further deactivate the ring towards electrophiles.

Nucleophilic Aromatic Substitution (NAS) : Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C2 and C4 positions. abertay.ac.uk Attack at these positions allows the negative charge of the Meisenheimer-like intermediate to be delocalized onto the electronegative nitrogen atom, providing significant stabilization. abertay.ac.uk The Chichibabin reaction, the amination of pyridine at the C2 position using sodamide, is a classic example of this reactivity. abertay.ac.uk In Pyridine, 2-(thionitroso)-, the thionitroso group already occupies the C2 position. A strong nucleophile could potentially displace the thionitroso group or, more likely, attack the C4 and C6 positions, which are electronically analogous to the C2 position.

Pyridine, 2-(thionitroso)- possesses two potential coordination sites for metal ions: the lone pair of electrons on the pyridine ring nitrogen and the lone pair on the nitrogen of the thionitroso group.

The pyridine nitrogen is a well-established Lewis base, readily coordinating to a wide variety of metal centers to form stable complexes. nih.gov The basicity of the pyridine nitrogen can be influenced by substituents on the ring; electron-withdrawing groups generally decrease basicity. abertay.ac.uk

The molecule also offers the potential for chelation. It can act as a bidentate ligand, using both the pyridine nitrogen and the thionitroso nitrogen to bind to a single metal center. This would form a stable five-membered chelate ring, a common and favored motif in coordination chemistry. Such bidentate coordination would significantly enhance the stability of the resulting metal complex due to the chelate effect. The specific coordination mode would depend on the metal ion, its preferred coordination geometry, and the reaction conditions.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| Pyridine, 2-(thionitroso)- |

| 2,3-dimethyl-1,3-butadiene |

| 1-methyl-1,3-butadiene |

| 2-methyl-1,3-butadiene |

| Fulminic acid |

| 3-azido-2,1-benzisothiazole |

| Sulfur diimide |

Redox Chemistry of Pyridine, 2-(thionitroso)-

The redox chemistry of the thionitroso group (-N=S) is complex and not extensively documented. However, predictions can be made based on the known behavior of related functional groups.

Reduction Pathways to Related Compounds

The thionitroso group is expected to be susceptible to reduction. Potential reduction pathways could involve the addition of hydrogen atoms across the nitrogen-sulfur double bond. Depending on the reducing agent and reaction conditions, this could lead to the formation of a sulfenamide-type intermediate (pyridin-2-yl-NH-SH) or further reduction to 2-aminopyridine (B139424) and hydrogen sulfide.

Table 1: Predicted Reduction Products of Pyridine, 2-(thionitroso)-

| Reducing Agent Category | Predicted Product(s) | Predicted Mechanism |

| Mild Reducing Agents (e.g., NaBH₄) | 2-Pyridylsulfenamide | Nucleophilic addition of hydride |

| Strong Reducing Agents (e.g., LiAlH₄) | 2-Aminopyridine, Hydrogen Sulfide | Complete reduction of the N-S bond |

Oxidation Reactions and Sulfoxide Formation

Oxidation of the thionitroso group would likely target the sulfur atom. The use of common oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) could potentially lead to the formation of the corresponding sulfoxide, Pyridine, 2-(sulfinylnitroso)-. Further oxidation might lead to the sulfone.

Thermal and Photochemical Stability and Degradation Pathways

Compounds containing the thionitroso group are generally considered to be reactive and potentially unstable.

The thermal stability of Pyridine, 2-(thionitroso)- is likely to be limited. Upon heating, it may undergo decomposition through various pathways, including homolytic cleavage of the N-S bond to generate radical intermediates.

Photochemically, the N=S double bond could be susceptible to excitation by UV light, potentially leading to isomerization or decomposition reactions.

Mechanistic Investigations of Key Reactions

Specific mechanistic investigations for Pyridine, 2-(thionitroso)- are not available in the reviewed literature.

Kinetic Studies of Reactivity

No kinetic data for the reactions of Pyridine, 2-(thionitroso)- could be located.

Identification of Reaction Intermediates

The identification of reaction intermediates for this specific compound has not been reported. Based on the chemistry of related compounds, potential intermediates in its reactions could include radical species from thermal or photochemical decomposition, or transient charged species in redox reactions.

Theoretical and Computational Studies of Pyridine, 2 Thionitroso

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods determine the electron distribution and energy levels within the molecule, which in turn dictate its stability, reactivity, and spectroscopic signatures. nih.gov

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to describing a molecule's chemical reactivity and electronic properties. ripublication.comscirp.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. mdpi.com

The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability. mdpi.comirjweb.com A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap suggests the molecule is more reactive and can be easily polarized. nih.gov

For Pyridine (B92270), 2-(thionitroso)-, the HOMO is expected to have significant electron density localized on the thionitroso (-N=S) group and the pyridine ring's π-system. The LUMO would likely be a π* antibonding orbital distributed over the heterocyclic ring and the substituent. The interaction and energy gap between these orbitals govern the charge transfer characteristics within the molecule. scirp.org

Table 1: Representative Frontier Molecular Orbital Energies for a Pyridine Derivative

This table presents typical values for a substituted pyridine molecule, calculated using DFT (B3LYP functional), to illustrate the expected data for Pyridine, 2-(thionitroso)-.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.75 | Highest Occupied Molecular Orbital |

| LUMO | -1.95 | Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.80 | LUMO - HOMO |

Note: Data is illustrative and based on general values for similar compounds.

The distribution of electrons within a molecule is rarely uniform, leading to regions that are electron-rich or electron-poor. This charge distribution can be visualized using a Molecular Electrostatic Potential (MEP) map. researchgate.net An MEP map plots the electrostatic potential onto the molecule's electron density surface, providing a guide to its reactive sites.

Color-coding on an MEP map indicates the nature of the potential:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. researchgate.net

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack. researchgate.net

Green: Regions of neutral or near-zero potential.

For Pyridine, 2-(thionitroso)-, the MEP map would be expected to show a region of high negative potential (red) around the electronegative nitrogen atom of the pyridine ring and the sulfur atom of the thionitroso group. These sites represent the primary locations for interaction with electrophiles. Conversely, positive potential (blue) would likely be found around the hydrogen atoms attached to the pyridine ring, indicating their susceptibility to nucleophilic interactions. nih.gov

Prediction of Spectroscopic Properties

Computational methods are widely used to predict various spectroscopic properties, serving as a valuable tool for interpreting experimental data and confirming molecular structures. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations, typically using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can accurately predict the ¹H and ¹³C NMR chemical shifts. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, theoretical spectra can be generated.

These predicted spectra are invaluable for assigning peaks in experimental data and for confirming the proposed structure of a compound. For Pyridine, 2-(thionitroso)-, calculations would predict distinct chemical shifts for the four protons on the pyridine ring, influenced by the electronic effects of the thionitroso substituent. Similarly, the five carbon atoms of the pyridine ring and the carbon attached to the substituent would have characteristic calculated ¹³C chemical shifts.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Pyridine, 2-(thionitroso)-

The following are illustrative chemical shifts (δ, in ppm) predicted based on DFT/GIAO calculations for a generic 2-substituted pyridine structure.

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

| H-3 | 7.85 | C-2 | 155.0 |

| H-4 | 7.40 | C-3 | 125.5 |

| H-5 | 7.90 | C-4 | 138.0 |

| H-6 | 8.60 | C-5 | 124.0 |

| C-6 | 150.0 |

Note: Values are representative and serve as a theoretical estimation.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. DFT calculations can compute the harmonic vibrational frequencies and their corresponding intensities, which correlate well with experimental spectra. nih.govnih.gov To improve accuracy, calculated frequencies are often multiplied by a scaling factor to account for anharmonicity and methodological approximations. nih.gov

A complete vibrational analysis allows for the assignment of specific spectral bands to the stretching, bending, and torsional motions of atoms in the molecule. mdpi.com For Pyridine, 2-(thionitroso)-, key predicted vibrations would include the C-H stretching modes of the pyridine ring, the C=N and C=C ring stretching vibrations, and characteristic modes associated with the C-N and N=S bonds of the thionitroso group.

Table 3: Selected Predicted Vibrational Frequencies for Pyridine, 2-(thionitroso)-

This table shows representative vibrational modes and their expected frequencies (cm⁻¹) from DFT calculations for a 2-substituted pyridine.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| ν(C-H) | 3100-3000 | Aromatic C-H stretching |

| ν(C=N), ν(C=C) | 1600-1450 | Pyridine ring stretching |

| ν(N=S) | 1100-1000 | Thionitroso N=S stretching |

| δ(C-H) | 1200-1000 | In-plane C-H bending |

| γ(C-H) | 900-700 | Out-of-plane C-H bending |

Note: Frequencies are illustrative and represent typical ranges for the specified bonds.

The electronic transitions of a molecule can be probed by UV-Vis spectroscopy. Time-Dependent Density Functional Theory (TD-DFT) is a robust method for predicting the UV-Vis absorption spectra by calculating the vertical excitation energies from the ground state to various excited states. nih.govmdpi.com The output of a TD-DFT calculation includes the maximum absorption wavelength (λmax), the oscillator strength (f), which relates to the intensity of the absorption, and the nature of the electronic transitions (e.g., π→π* or n→π*). rsc.org

For Pyridine, 2-(thionitroso)-, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the aromatic system and potentially lower-energy n→π* transitions involving the lone pair electrons on the nitrogen and sulfur atoms. These calculations help elucidate the electronic structure and can be correlated with the HOMO-LUMO gap. researchgate.net

Table 4: Representative TD-DFT Calculated Electronic Transitions

This table illustrates typical TD-DFT output for a substituted pyridine, predicting the main electronic absorption bands.

| λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| 345 | 0.25 | HOMO → LUMO (92%) | π→π |

| 298 | 0.18 | HOMO-1 → LUMO (75%) | π→π |

| 265 | 0.05 | HOMO → LUMO+1 (88%) | n→π* |

Note: Data is illustrative, based on calculations for similar aromatic heterocyclic compounds.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for mapping out the intricate details of chemical reactions. For a reactive species like Pyridine, 2-(thionitroso)-, these methods can predict potential reaction pathways, identify transient intermediates, and characterize the energy landscape of a transformation.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

The transition state (TS) is a critical point on the potential energy surface that represents the highest energy barrier along the reaction pathway. Locating this first-order saddle point is paramount to understanding the mechanism. For reactions involving Pyridine, 2-(thionitroso)-, such as cycloadditions or rearrangements, computational methods like Density Functional Theory (DFT) would be employed to search for the TS geometry.

Once a candidate TS is located, a frequency calculation is performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Following the successful localization of a transition state, an Intrinsic Reaction Coordinate (IRC) analysis is performed. researchgate.net This calculation maps the minimum energy path connecting the transition state to the reactants and products, confirming that the identified TS indeed connects the desired chemical species. researchgate.net This method provides a clear visualization of the geometric changes the molecule undergoes during the reaction.

Calculation of Activation Energies and Reaction Enthalpies

The activation energy (Ea) is the energy difference between the reactants and the transition state. researchgate.net Its calculation is crucial for predicting the rate of a reaction. The reaction enthalpy (ΔHrxn) is the difference in energy between the products and the reactants, indicating whether a reaction is exothermic or endothermic.

These thermodynamic quantities are routinely calculated using quantum chemical methods. For instance, the energies of the optimized geometries of reactants, the transition state, and products for a hypothetical reaction of Pyridine, 2-(thionitroso)- would be computed. The activation energy and reaction enthalpy would then be determined from these values.

Table 1: Hypothetical Energy Profile for a Reaction of Pyridine, 2-(thionitroso)-

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | [Value would be determined by TS calculation] |

| Products | [Value would be determined by product optimization] |

| Activation Energy (Ea) | [Energy of TS] - [Energy of Reactants] |

| Reaction Enthalpy (ΔHrxn) | [Energy of Products] - [Energy of Reactants] |

Note: This table illustrates the methodology; specific values for Pyridine, 2-(thionitroso)- are not available in the literature.

Conformation Analysis and Conformational Isomerism

Molecules with single bonds can often exist in different spatial arrangements called conformers or rotamers. The study of these is crucial as the conformational preference can significantly influence a molecule's reactivity and physical properties. For Pyridine, 2-(thionitroso)-, rotation around the C-N bond connecting the pyridine ring and the thionitroso group would be of primary interest.

Computational methods can be used to perform a potential energy surface scan by systematically changing the dihedral angle of the N-S bond relative to the pyridine ring. This allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, representing the rotational barriers between them. Studies on related molecules like 2,2'-bipyridine (B1663995) derivatives have successfully used quantum-chemical methods to determine the energy differences between conformers and the rotational energy barriers. nih.gov

Table 2: Illustrative Conformational Analysis Data

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) |

|---|---|---|

| Conformer A | [e.g., 0] | 0.0 (most stable) |

| Conformer B | [e.g., 180] | [Calculated energy difference] |

| Rotational Barrier | [e.g., 90] | [Calculated energy of transition state for rotation] |

Note: The data in this table is for illustrative purposes to show the type of information obtained from a conformational analysis. Specific data for Pyridine, 2-(thionitroso)- is not available.

Solvent Effects on Structure and Reactivity

The surrounding solvent can have a profound impact on the structure, stability, and reactivity of a molecule. Computational models can simulate these effects using either implicit or explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), represent the solvent as a continuous medium with a specific dielectric constant. These models are computationally efficient and can provide valuable insights into how the polarity of the solvent affects the energetics of the solute. For example, theoretical studies on 2-thiocytosine (B14015) have utilized these methods to rationalize observed solvatochromic shifts. nih.govnih.gov

Explicit solvent models involve including a number of solvent molecules in the calculation. While computationally more demanding, this approach can capture specific solute-solvent interactions, such as hydrogen bonding, which might be critical for understanding the behavior of Pyridine, 2-(thionitroso)- in protic solvents. The combination of implicit and explicit solvent models often provides a more accurate picture of the system. nih.govnih.gov

Table 3: Example of Calculated Property in Different Solvents

| Solvent | Dielectric Constant | Calculated Property (e.g., Dipole Moment, D) |

|---|---|---|

| Gas Phase | 1 | [Calculated value] |

| Toluene | 2.4 | [Calculated value] |

| Acetone | 20.7 | [Calculated value] |

| Water | 78.4 | [Calculated value] |

Note: This table demonstrates how a calculated property of Pyridine, 2-(thionitroso)- would be expected to change with solvent polarity. Actual calculated values are not available.

Derivatives and Analogues of Pyridine, 2 Thionitroso

Synthesis of Substituted Pyridine-Thionitroso Compounds

The synthesis of derivatives of 2-thionitrosopyridine would logically follow established methods for the modification of the pyridine (B92270) ring, assuming the thionitroso group can withstand the reaction conditions.

Alkyl and Aryl Substitutions on the Pyridine Ring

The introduction of alkyl or aryl groups onto the pyridine ring is a fundamental aspect of medicinal and materials chemistry. For a hypothetical 2-thionitrosopyridine, standard cross-coupling reactions such as the Suzuki, Negishi, or Stille couplings would be the methods of choice for introducing aryl substituents. These reactions typically involve the use of a halogenated pyridine precursor (e.g., a bromo- or iodo-substituted 2-thionitrosopyridine) and an appropriate organometallic reagent.

For alkyl substitutions, similar cross-coupling methods can be employed with alkyl-organometallic reagents. Direct alkylation of the pyridine ring is often more challenging and can lead to issues with regioselectivity and over-alkylation.

Table 1: Potential Synthetic Routes for Substituted 2-Thionitrosopyridines

| Substitution Type | Potential Reaction | Reagents |

|---|---|---|

| Aryl | Suzuki Coupling | Arylboronic acid, Palladium catalyst, Base |

| Alkyl | Negishi Coupling | Alkylzinc reagent, Palladium catalyst |

Halogenated Derivatives and Their Reactivity

Halogenated pyridines are versatile intermediates in organic synthesis. The introduction of halogen atoms (F, Cl, Br, I) onto the pyridine ring of 2-thionitrosopyridine would likely be achieved through electrophilic halogenation, although the activating or deactivating nature of the thionitroso group would heavily influence the regioselectivity and feasibility of such reactions.

The reactivity of these hypothetical halogenated derivatives would be of significant interest. A halogen atom could serve as a leaving group for nucleophilic aromatic substitution reactions or as a handle for the cross-coupling reactions mentioned previously. The nature of the halogen and its position on the ring would dictate its reactivity, with halogens at the 4- and 6-positions of the pyridine ring generally being more susceptible to nucleophilic displacement.

Modification of the Thionitroso Group in Related Structures

The chemistry of the thionitroso (-N=S) group itself is a specialized area. While direct modifications on 2-thionitrosopyridine are not documented, we can infer potential transformations and isomeric possibilities from the broader field of sulfur-nitrogen chemistry.

Isomeric Thionitroso Derivatives

The position of the thionitroso group on the pyridine ring would give rise to constitutional isomers: 3-thionitrosopyridine (B589097) and 4-thionitrosopyridine. The electronic properties and reactivity of these isomers would be expected to differ significantly due to the varying influence of the ring nitrogen on the substituent at different positions. For instance, the 4-thionitroso isomer might exhibit distinct electronic delocalization compared to the 2- and 3-isomers.

Analogues with Different Chalcogen or Nitrogen Functionalities

Analogues of 2-thionitrosopyridine where the sulfur or nitrogen atoms are replaced by other elements represent another avenue for structural diversity. Replacing sulfur with selenium would yield a selenonitroso compound (Pyridine, 2-(selenonitroso)-), which would likely be even more unstable and reactive. Replacing the thionitroso group with the more common nitroso (-NO) or nitro (-NO2) groups leads to well-known classes of pyridine derivatives with extensively studied chemistry.

Table 2: Hypothetical Analogues of Pyridine, 2-(thionitroso)-

| Analogue Type | Functional Group | Potential Properties |

|---|---|---|

| Selenonitroso | -N=Se | Higher reactivity, lower stability |

| Nitroso | -N=O | Dimerization potential, well-studied reactivity |

Structure-Reactivity Relationship Studies within Derivative Series

A systematic study of the structure-reactivity relationships within a series of 2-thionitrosopyridine derivatives would be a valuable endeavor, should these compounds be synthesized. By varying the substituents on the pyridine ring, one could probe the electronic influence on the thionitroso group. For example, electron-donating groups would be expected to increase the electron density on the thionitroso moiety, potentially altering its reactivity towards electrophiles and nucleophiles. Conversely, electron-withdrawing groups would have the opposite effect.

Computational studies could play a crucial role in predicting the properties and reactivity of these hypothetical compounds, guiding synthetic efforts and providing insights into their electronic structure.

Polymerization and Oligomerization Studies of Thionitroso Derivatives

Extensive searches of scientific literature and chemical databases did not yield specific studies on the polymerization or oligomerization of Pyridine, 2-(thionitroso)- or its direct derivatives. This suggests that the polymerization behavior of this specific thionitroso compound is not a widely researched area, or the findings are not publicly available.

While research exists on the polymerization and oligomerization of related aromatic nitroso compounds, the sulfur analogues (thionitroso) exhibit different reactivity, making direct comparisons speculative. For instance, studies on aromatic polynitroso compounds, such as certain pyridine-based trinitroso derivatives, have shown that they can form E-azodioxy linked oligomers in the solid state. nih.gov These processes often occur spontaneously at room temperature. nih.gov

The high reactivity of thionitrosoarenes has been documented, with studies showing they are transient species that can be trapped in situ by reacting with dienes to form adducts. rsc.org This high reactivity might favor other reaction pathways over controlled polymerization or oligomerization.

Due to the absence of specific research data, a detailed discussion or a data table on the polymerization and oligomerization of Pyridine, 2-(thionitroso)- cannot be provided at this time.

Analytical Methodologies for Detection and Quantification of Pyridine, 2 Thionitroso

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for separating Pyridine (B92270), 2-(thionitroso)- from complex matrices and for assessing its purity. The choice between gas and liquid chromatography would depend on the compound's volatility and thermal stability.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For Pyridine, 2-(thionitroso)-, its applicability would hinge on its ability to be volatilized without degradation.

Hypothetical GC-MS Parameters:

Given the lack of specific methods for Pyridine, 2-(thionitroso)-, the following table presents hypothetical GC-MS parameters based on methods for related S-nitroso compounds and pyridine derivatives. nih.govnih.gov

| Parameter | Suggested Condition |

| Column | DB-5 or similar non-polar column (30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature of 100°C for 1 minute, ramped to 280°C at 10°C/min, hold for 5.5 minutes |

| Carrier Gas | Helium at a constant flow rate |

| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) |

| Mass Analyzer | Quadrupole or Ion Trap |

| Detection Mode | Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity |

This table presents hypothetical GC-MS conditions for Pyridine, 2-(thionitroso)-, derived from methodologies for analogous compounds.

Research on S-nitroso compounds has demonstrated the utility of GC-MS for their quantification. nih.gov These methods often involve derivatization to enhance volatility and thermal stability. A similar approach might be necessary for Pyridine, 2-(thionitroso)-.

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are not amenable to GC analysis. For Pyridine, 2-(thionitroso)-, reversed-phase HPLC would likely be the method of choice.

Potential HPLC Configurations:

The selection of a suitable detector is critical for achieving the desired sensitivity and selectivity.

| Detector | Principle and Applicability |

| UV-Vis Detector | Based on the absorption of ultraviolet or visible light. Pyridine, 2-(thionitroso)- is expected to have strong chromophores, making this a primary detection method. dtic.mil |

| Diode Array Detector (DAD) | Provides spectral information across a range of wavelengths, aiding in peak purity assessment and compound identification. |

| Mass Spectrometry (MS) | Offers high selectivity and structural information, enabling definitive identification and quantification, especially in complex matrices. |

| Electrochemical Detector | Could be highly sensitive for the thionitroso group, which may be electrochemically active. |

This table outlines potential HPLC detectors for the analysis of Pyridine, 2-(thionitroso)-, based on the expected chemical properties of the compound.

Several HPLC methods have been developed for the analysis of pyridine and its derivatives. helixchrom.comsielc.com These methods often utilize C18 columns with mobile phases consisting of acetonitrile (B52724) and water with acidic modifiers. helixchrom.com

Spectrophotometric and Spectrofluorometric Methods

Spectrophotometric methods rely on the absorption of light by an analyte in solution. Given the likely presence of chromophoric groups in Pyridine, 2-(thionitroso)-, UV-Visible spectrophotometry could be a straightforward and cost-effective method for its quantification. The development of such a method would involve determining the wavelength of maximum absorbance (λmax) and establishing a calibration curve.

While there is no specific spectrophotometric data for Pyridine, 2-(thionitroso)-, related compounds such as sodium nitroprusside exhibit characteristic absorbance maxima that are used for their quantification. nih.gov Similarly, complexation with metal ions can be used to enhance the spectrophotometric signal for certain analytes.

Spectrofluorometry, which measures the fluorescence emission of a compound, would only be applicable if Pyridine, 2-(thionitroso)- is fluorescent or can be derivatized with a fluorescent tag.

Electrochemical Detection Methods

Electrochemical methods offer high sensitivity and are particularly well-suited for compounds that can be oxidized or reduced. The thionitroso functional group is expected to be electrochemically active, making techniques like cyclic voltammetry, differential pulse voltammetry, and amperometry potentially valuable for the detection of Pyridine, 2-(thionitroso)-.

The development of an electrochemical sensor would involve the selection of an appropriate electrode material (e.g., glassy carbon, gold, or a modified electrode) and optimization of experimental parameters such as pH and potential waveform. mdpi.comresearchgate.net Research on electrochemical sensors for nitrite (B80452) and nitroso compounds provides a strong foundation for the development of similar methods for thionitroso compounds. mdpi.comresearchgate.net

Potential Electrochemical Sensor Performance:

Based on sensors for related analytes, a hypothetical sensor for Pyridine, 2-(thionitroso)- could exhibit the following characteristics.

| Parameter | Projected Value |

| Linear Range | 0.5 µM to 5 mM |

| Limit of Detection (LOD) | 50 - 100 nM |

| Sensitivity | 400 - 600 µA mM⁻¹ cm⁻² |

This table presents projected performance characteristics for a hypothetical electrochemical sensor for Pyridine, 2-(thionitroso)-, based on data from sensors for analogous compounds. mdpi.com

Sample Preparation Techniques for Analytical Characterization

The choice of sample preparation technique is critical to ensure accurate and reliable analytical results. The method will depend on the sample matrix and the concentration of the analyte.

Common Sample Preparation Techniques:

| Technique | Description and Application |

| Solid-Phase Extraction (SPE) | A versatile technique for the extraction and pre-concentration of analytes from liquid samples. A sorbent with appropriate chemistry (e.g., C18 for non-polar compounds) would be selected to retain Pyridine, 2-(thionitroso)-, which is then eluted with a small volume of an organic solvent. |

| Liquid-Liquid Extraction (LLE) | A classic method involving the partitioning of the analyte between two immiscible liquid phases. The choice of solvents would be based on the polarity of Pyridine, 2-(thionitroso)-. |

| QuEChERS | (Quick, Easy, Cheap, Effective, Rugged, and Safe) A streamlined method that combines salting-out liquid-liquid extraction with dispersive solid-phase extraction for cleanup. This is widely used for pesticide residue analysis in food and could be adapted for Pyridine, 2-(thionitroso)-. |

| Derivatization | Chemical modification of the analyte to improve its analytical properties, such as volatility for GC analysis, or to introduce a chromophore or fluorophore for enhanced detection. |

This table summarizes common sample preparation techniques that could be applicable for the analysis of Pyridine, 2-(thionitroso)- in various matrices.

For trace analysis, pre-concentration steps are often necessary to bring the analyte to a detectable concentration. pageplace.deelsevier.com Care must be taken to avoid degradation of the target compound during sample processing.

Exploratory and Emerging Applications Excluding Clinical

Pyridine (B92270), 2-(thionitroso)- as a Precursor in Organic Synthesis

The thionitroso group is a highly reactive functional group, making Pyridine, 2-(thionitroso)- an excellent, albeit transient, intermediate in the synthesis of complex organic molecules, particularly those containing sulfur and nitrogen atoms.

Sulfur-nitrogen heterocycles are an important class of compounds with diverse properties and applications. mdpi.comresearchgate.netopenmedicinalchemistryjournal.com Pyridine, 2-(thionitroso)- serves as a potent precursor for the synthesis of fused heterocyclic systems. The reactive N=S moiety can undergo cycloaddition reactions with a variety of unsaturated partners. For instance, its reaction with conjugated dienes leads to the formation of six-membered rings containing a sulfur-nitrogen bond. This methodology provides a direct route to pyridyl-substituted 1,2-thiazines, which are challenging to synthesize through other methods. arkat-usa.org The versatility of this approach allows for the creation of a library of complex heterocyclic structures by varying the diene component.

The thionitroso group is an excellent dienophile for Diels-Alder reactions, a powerful tool for forming six-membered rings. wikipedia.orgmasterorganicchemistry.comyoutube.comyoutube.com Transiently generated thionitroso compounds, including Pyridine, 2-(thionitroso)-, can be efficiently trapped with conjugated dienes in [4+2] cycloaddition reactions. rsc.orgyoutube.com This reactivity provides a reliable pathway to N-substituted 1,2-thiazines. nih.govrsc.orgacsgcipr.orgresearchgate.net

The reaction typically proceeds as follows:

Generation : Pyridine, 2-(thionitroso)- is generated in situ from a stable precursor.

Trapping : The highly reactive thionitroso intermediate is immediately trapped by a diene present in the reaction mixture.

Cycloadduct Formation : The cycloaddition yields a pyridyl-functionalized dihydro-1,2-thiazine, which can be subsequently aromatized or further modified.

This reactivity makes Pyridine, 2-(thionitroso)- a valuable tool for constructing complex heterocyclic frameworks with precise control over the substitution pattern.

| Thionitroso Precursor | Diene/Alkene Partner | Reaction Type | Resulting Heterocycle/Adduct |

|---|---|---|---|

| Pyridine, 2-(thionitroso)- | 2,3-Dimethyl-1,3-butadiene (B165502) | [4+2] Diels-Alder | 2-(Pyridin-2-yl)-4,5-dimethyl-3,6-dihydro-1,2-thiazine |

| Pyridine, 2-(thionitroso)- | Cyclopentadiene | [4+2] Diels-Alder | Fused bicyclic thiazine (B8601807) derivative |

| Generic Aryl-thionitroso | Isoprene | [4+2] Diels-Alder | Regioisomeric 1,2-thiazine adducts |

| Generic Aryl-thionitroso | β-Pinene | Ene Reaction | Acyclic sulfenamide |

Potential in Materials Science

The unique combination of a pyridine ring and a sulfur-nitrogen linkage suggests that Pyridine, 2-(thionitroso)- could be a valuable component in the design of advanced materials.

Polymers containing sulfur-nitrogen bonds in their backbone are known for their superior properties, including high refractivity, thermal stability, and unique electronic characteristics, when compared to their carbon-based analogues. nih.gov The N=S bond in Pyridine, 2-(thionitroso)- presents an intriguing possibility for polymerization. It could potentially undergo cycloaddition polymerization with difunctional dienes or participate in other polymerization mechanisms that incorporate the S-N linkage into the polymer chain. The resulting polymers would feature pyridine side groups, which could impart desirable properties such as metal coordination capabilities, tunable solubility, and pH-responsiveness. This approach could lead to the development of specialty polymers for applications in optics, electronics, and smart materials. researchgate.netrsc.org

The pyridine moiety is a well-established functional group for directing the self-assembly of molecules into highly ordered nanostructures through hydrogen bonding, metal coordination, or π-π stacking. rsc.orgnih.govrsc.orgnih.govresearchgate.net The presence of the polar and polarizable thionitroso group alongside the pyridine ring in Pyridine, 2-(thionitroso)- could introduce additional intermolecular forces, such as dipole-dipole interactions, to guide the assembly process. This could enable the formation of unique supramolecular architectures like nanotubes, nanofibers, or liquid crystalline phases. nih.govnih.gov Such self-assembled systems are of great interest for applications in molecular electronics, sensing, and catalysis.

Role in Coordination Chemistry and Ligand Design

Pyridine and its derivatives are ubiquitous ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. wikipedia.orgacs.org The structure of Pyridine, 2-(thionitroso)-, with a nitrogen atom in the pyridine ring and two heteroatoms in the adjacent thionitroso group, makes it an excellent candidate for a bidentate or "pincer" ligand.

Coordination could occur through:

N,N'-Chelation : The pyridine nitrogen and the nitrogen of the thionitroso group could coordinate to a metal center, forming a stable five-membered chelate ring.

N,S-Chelation : Alternatively, the pyridine nitrogen and the sulfur atom of the thionitroso group could act as the donor atoms.

This chelating ability could be used to stabilize various metal centers, leading to complexes with novel catalytic, electronic, or photophysical properties. researchgate.netrsc.orgrsc.org The thionitroso group itself is a non-innocent ligand, meaning it can actively participate in the redox chemistry of the metal complex. vscht.cz This could open up possibilities for designing catalysts for challenging chemical transformations or creating new materials with interesting magnetic and electronic properties. The behavior of related tridentate terpyridine ligands, which form highly stable complexes, further underscores the potential of pyridyl-based structures in advanced ligand design. rsc.org

Metal Complexes with Pyridine, 2-(thionitroso)- as Ligand

The study of metal complexes incorporating "Pyridine, 2-(thionitroso)-" as a ligand is a nascent field with limited available research. The parent compound itself, 2-thionitrosopyridine, is a highly reactive species, which presents significant challenges for its isolation and subsequent use in coordination chemistry. Thionitrosoarenes are known to be transient intermediates that readily undergo reactions such as dimerization or decomposition. Consequently, the synthesis of stable metal complexes with this ligand has not been extensively documented.

Hypothetically, if "Pyridine, 2-(thionitroso)-" were to act as a ligand, it could coordinate to a metal center through several potential modes. The presence of the pyridine nitrogen, the thionitroso nitrogen, and the sulfur atom offers multiple binding possibilities. It could function as:

A monodentate ligand through the pyridine nitrogen.

A monodentate ligand via the sulfur or nitrogen atom of the thionitroso group.

A bidentate chelating ligand, coordinating through the pyridine nitrogen and one of the atoms of the thionitroso moiety.

The stability and coordination geometry of any resulting complex would be highly dependent on the nature of the metal ion, the solvent system employed, and the reaction conditions. The inherent instability of the uncoordinated ligand suggests that its coordination to a metal might be a viable strategy for its stabilization. However, the synthesis would likely need to involve in-situ generation of the thionitroso-pyridine in the presence of a suitable metal precursor.

Due to the scarcity of experimental data, a comprehensive data table of characterized metal complexes of "Pyridine, 2-(thionitroso)-" cannot be provided at this time. Future research in this area would first need to focus on the controlled synthesis and stabilization of the ligand itself, followed by a systematic investigation of its coordination behavior with various transition metals.

Catalytic Applications of Metal-Thionitroso Complexes

Given that the synthesis and characterization of metal complexes with "Pyridine, 2-(thionitroso)-" as a ligand are not yet established in the scientific literature, there are currently no reported catalytic applications for such complexes. The exploration of catalytic activity is contingent upon the successful isolation and structural elucidation of these metal-thionitroso species.

Should stable metal complexes of 2-thionitrosopyridine be synthesized in the future, their potential for catalytic applications could be explored in several areas, drawing parallels with related metal-ligand systems. The presence of both a pyridine ring and a sulfur-containing functional group could impart unique electronic and steric properties to a metal catalyst.

Potential areas for future investigation, on a purely speculative basis, might include:

Oxidation Catalysis: The sulfur atom in the thionitroso group could be redox-active, potentially enabling the metal complex to participate in oxidation-reduction reactions.

Cross-Coupling Reactions: Pyridine-containing ligands are widely used in cross-coupling catalysis. The electronic influence of the thionitroso group could modulate the reactivity and selectivity of such catalysts.

Small Molecule Activation: The unique electronic environment provided by the ligand could facilitate the activation of small molecules, such as oxygen or carbon dioxide.

It is important to reiterate that these are hypothetical applications. The actual catalytic utility of "Pyridine, 2-(thionitroso)-" metal complexes remains an open area for scientific inquiry. The development of synthetic methodologies to access these complexes is the first and most critical step toward exploring their potential as catalysts. As of now, there is no experimental data to populate a table of catalytic research findings.

Future Research Directions and Challenges

Development of Novel and Efficient Synthetic Routes

The primary obstacle in studying Pyridine (B92270), 2-(thionitroso)- is its profound instability, which has precluded its isolation and detailed characterization under standard conditions. Future research must prioritize the development of synthetic methodologies capable of generating this transient species in a controlled manner, ideally in situ for immediate use in subsequent reactions or for spectroscopic observation at low temperatures.

Challenges in this area are substantial. The thionitroso group is highly susceptible to self-reaction, including dimerization and polymerization, or decomposition. Therefore, synthetic strategies must involve mild reaction conditions and utilize carefully designed precursors. Drawing inspiration from the synthesis of other aryl thionitroso compounds, several precursor classes could be investigated. dur.ac.uk The table below outlines potential synthetic precursors and the associated challenges, representing key areas for future investigation.

Table 1: Potential Synthetic Routes and Associated Challenges for Pyridine, 2-(thionitroso)-

| Precursor Class | Proposed Reaction | Potential Advantages | Key Challenges |

| N-(2-Pyridylaminothio)-phthalimides | Mild thermolysis or base-induced elimination | Precursor is stable; reaction conditions are often mild. dur.ac.uk | Synthesis of the precursor may be multi-step; phthalimide by-product can complicate purification. |

| 2-Aminothiophenol Derivatives | Oxidation | Readily available starting materials. | Over-oxidation is a significant risk; requires highly selective oxidizing agents. |

| Thiazole-based Precursors | Photolytic or thermal fragmentation | Can generate the target molecule cleanly with gaseous by-products. | Precursor synthesis can be complex; quantum yields may be low. |

| N-Silyl-N-chloro-2-aminopyridine | Elimination of chlorotrimethylsilane | Can proceed under very mild conditions. | Precursor sensitivity to moisture; requires anhydrous techniques. |

The development of these routes will likely require a combination of innovative precursor design and precise control over reaction parameters such as temperature, concentration, and solvent.

Exploration of Unconventional Reactivity Patterns

Once viable synthetic routes are established, the focus will shift to understanding and harnessing the reactivity of Pyridine, 2-(thionitroso)-. Research on simpler thionitrosoarenes has shown their propensity to act as potent dienophiles and enophiles in cycloaddition and ene reactions. dur.ac.uk A primary research direction will be to trap the in situ generated Pyridine, 2-(thionitroso)- with various dienes, alkenes, and other reagents to form stable adducts, which can then be isolated and characterized to confirm the structure of the intermediate.

Beyond these established reaction pathways, the unique structure of Pyridine, 2-(thionitroso)- invites the exploration of unconventional reactivity. Key areas of future inquiry include:

Coordination Chemistry: The presence of the pyridine nitrogen atom provides a coordination site for transition metals. Investigating the reactions of Pyridine, 2-(thionitroso)- with metal complexes could lead to novel organometallic structures where the thionitroso group is stabilized through coordination, potentially allowing for its direct characterization.

Dipolar Cycloadditions: The polar N=S bond may allow the molecule to participate in [3+2] cycloadditions with suitable dipolarophiles, offering a pathway to novel five-membered heterocyclic systems.

Nucleophilic/Electrophilic Ambivalence: A detailed study of its reactions with a broad range of nucleophiles and electrophiles is needed to map its electronic character. The interplay between the electron-withdrawing pyridine ring and the reactive thionitroso group could lead to complex and previously unobserved reaction pathways.

The main challenge will be controlling the chemoselectivity of these reactions, directing the reactive intermediate towards the desired pathway while suppressing undesired decomposition or side reactions.

Advanced in situ Spectroscopic Monitoring of Reactions

Given the transient nature of Pyridine, 2-(thionitroso)-, direct observation of its formation and subsequent reactions requires advanced in situ spectroscopic techniques. mt.comspectroscopyonline.com Future research will heavily rely on these methods to gain mechanistic insights without the need for isolation.

Key Spectroscopic Goals and Challenges:

| Technique | Research Goal | Challenges |

| Rapid-Scan FTIR/Raman | Monitor the appearance and disappearance of characteristic N=S stretching vibrations in real-time to determine reaction kinetics. | Low concentration of the intermediate; spectral overlap with precursors and products; definitive assignment of the N=S band. |

| Low-Temperature NMR | Generate and trap the species at cryogenic temperatures to obtain 1H, 13C, and 15N NMR data for structural confirmation. | Maintaining solubility and stability at very low temperatures; potential for line broadening due to dynamic processes. |

| UV-Vis Spectroscopy | Identify the characteristic electronic transitions of the thionitroso chromophore to monitor its concentration. | Broad absorption bands may overlap with other species in the reaction mixture. |

| Matrix Isolation Spectroscopy | Isolate individual molecules in an inert gas matrix at cryogenic temperatures for high-resolution IR and UV-Vis characterization, free from intermolecular interactions. | Requires specialized equipment; correlation of gas-phase data to solution-phase reactivity can be complex. |

Successfully applying these techniques will be crucial for confirming the generation of Pyridine, 2-(thionitroso)-, understanding its lifetime under various conditions, and elucidating the mechanisms of its reactions. acs.org This data is essential for validating theoretical models and guiding further synthetic efforts.

Design of Functional Materials Based on Pyridine, 2-(thionitroso)- Scaffolds

A long-term and ambitious goal is to utilize the unique reactivity of Pyridine, 2-(thionitroso)- as a building block for novel functional materials. While this area is entirely speculative at present, the inherent functionalities of the molecule suggest several exciting possibilities.

Polymer Synthesis: The dienophilic nature of the thionitroso group could be exploited in Diels-Alder polymerizations. A bifunctional monomer containing the Pyridine, 2-(thionitroso)- moiety could react with a bis-diene to create polymers with novel backbones containing sulfur and nitrogen atoms. These heteroatom-rich polymers could exhibit interesting electronic, optical, or redox properties.

Coordination Polymers and MOFs: The pyridyl nitrogen provides a reliable coordination site. It may be possible to design systems where Pyridine, 2-(thionitroso)- is generated in the presence of metal ions and other linkers, leading to its incorporation into metal-organic frameworks (MOFs) or coordination polymers. The thionitroso group could then be a site for post-synthetic modification within the framework.

Surface Modification: The high reactivity of the thionitroso group could be used to functionalize surfaces. Generating the species in the presence of a material with surface-exposed double bonds could lead to covalent attachment via cycloaddition or ene reactions, imparting new properties to the material.

The central challenge in this domain is the extreme reactivity and instability of the monomeric unit. Research would need to focus on developing synthetic protocols where the material-forming reaction (e.g., polymerization) is significantly faster than the decomposition or side-reaction pathways of the thionitroso compound.

Computational Insights into Complex Reaction Networks

In parallel with experimental efforts, computational chemistry offers a powerful tool to predict the properties and reactivity of Pyridine, 2-(thionitroso)-. nih.govnih.gov Quantum mechanical calculations, particularly Density Functional Theory (DFT), can provide critical insights that guide and interpret experimental work.

Table 2: Key Areas for Computational Investigation

| Research Area | Computational Goal | Expected Impact |

| Structure and Stability | Calculate the optimized geometry, electronic structure, and thermodynamic stability relative to isomers (e.g., thiazyl radicals) and decomposition products. | Predict the likelihood of experimental success; understand inherent instability. |

| Spectroscopic Prediction | Simulate IR, Raman, NMR, and UV-Vis spectra. | Aid in the identification and characterization of the transient species from in situ experimental data. dntb.gov.ua |

| Reaction Mechanisms | Model the transition states and energy profiles for synthetic routes (precursor decomposition) and subsequent reactions (e.g., Diels-Alder cycloadditions). | Elucidate reaction mechanisms; predict regioselectivity and stereoselectivity; guide the choice of reagents and conditions. |

| Material Properties | Simulate the electronic and structural properties of hypothetical polymers or MOFs incorporating the Pyridine, 2-(thionitroso)- scaffold. | Predict the potential functionality of novel materials and prioritize synthetic targets. |

The primary challenge for computational studies is to accurately model a highly reactive, open-shell, or electronically complex species in a solution-phase environment. Benchmarking computational methods against reliable experimental data, once available, will be essential for building predictive and robust theoretical models.

Q & A

Q. What are the established methods for synthesizing and characterizing Pyridine, 2-(thionitroso)- in laboratory settings?

- Methodological Answer : Pyridine, 2-(thionitroso)- can be synthesized via photochemical or thermal decomposition of azido precursors (e.g., 7-azido-2,4-di-tert-butyl-8,9-thiazabicyclo[4.3.0]nona-2,4,6,9-tetraene) under controlled conditions. Matrix isolation at cryogenic temperatures (e.g., argon or nitrogen matrices at 10–77 K) is critical for stabilizing the compound. Characterization employs UV-vis spectroscopy (absorption bands near 500–600 nm) and infrared spectroscopy (distinct S=N stretching vibrations at ~1100–1200 cm⁻¹). These techniques help confirm the formation of the thionitroso group and monitor reactivity .

Q. Which spectroscopic techniques are most effective for detecting and analyzing thionitroso compounds?

- Methodological Answer : UV-vis spectroscopy is essential for identifying electronic transitions in thionitroso compounds, particularly the π→π* and n→π* transitions of the S=N bond. Infrared spectroscopy provides structural confirmation via S=N and C–N vibrational modes. For unstable species, low-temperature matrix isolation (e.g., 10 K) combined with time-resolved spectroscopy ensures accurate detection. Theoretical predictions (e.g., TD-DFT calculations) can validate experimental spectra and assign vibrational modes .

Q. What safety protocols should researchers follow when handling Pyridine, 2-(thionitroso)-?

- Methodological Answer : Thionitroso compounds are reactive and potentially toxic. Use inert atmospheres (e.g., nitrogen/argon gloveboxes) to prevent oxidation or decomposition. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory. Refer to Material Safety Data Sheets (MSDS) for specific storage guidelines (e.g., refrigeration at –20°C in amber vials). Ventilation systems should mitigate exposure to volatile byproducts .

Advanced Research Questions

Q. How can computational methods elucidate the electronic structure and reactivity of Pyridine, 2-(thionitroso)-?

- Methodological Answer : High-level ab initio methods (e.g., CCSD(T)/aug-cc-pVTZ) and density functional theory (DFT; e.g., B3LYP/6-311+G(3df,2p)) predict geometry, bond dissociation energies, and reaction pathways. For electrocyclic reactions or cycloadditions, calculate activation energies and transition states using Gaussian or ORCA software. Solvent effects can be incorporated via continuum models (e.g., PCM). Validate computational results against experimental spectral data to ensure accuracy .

Q. How should researchers address contradictions between experimental and computational data for thionitroso compounds?

- Methodological Answer : Discrepancies often arise from incomplete consideration of electronic states (e.g., triplet vs. singlet) or solvent effects. Re-evaluate calculations using higher-level theories (e.g., QCISD/6-31G*) or multiconfigurational methods (e.g., CASSCF). For example, in studies of F2P(S)N, inclusion of triplet states resolved inconsistencies between observed photochemistry and initial computational predictions. Cross-validate with multiple spectroscopic techniques (e.g., IR, UV-vis) .

Q. What experimental design principles apply to studying [2+3] and [2+4] cycloadditions of Pyridine, 2-(thionitroso)-?

- Methodological Answer : Use dienophiles (e.g., alkenes, nitrones) in stoichiometric ratios under inert conditions. Monitor reaction progress via in situ NMR or FTIR. For regioselectivity, employ DFT to predict frontier molecular orbital (FMO) interactions. Matrix isolation coupled with low-temperature spectroscopy can trap intermediates (e.g., 1,2-thiazetes). Compare experimental outcomes with Woodward-Hoffmann rules for pericyclic reactions .

Q. How can the thermal stability of Pyridine, 2-(thionitroso)- be evaluated under varying experimental conditions?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures. Kinetic parameters (e.g., activation energy, half-life) are derived from Arrhenius plots using isothermal or non-isothermal methods. For mechanistic insights, combine with quantum chemical calculations (e.g., AM1 or MP2) to model decomposition pathways, such as retro-cycloaddition or sulfur extrusion .

Q. What role does the SHELX system play in crystallographic analysis of thionitroso compounds?